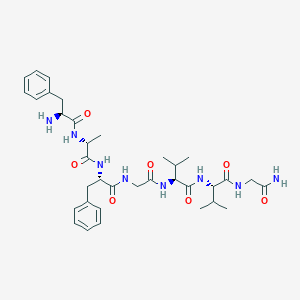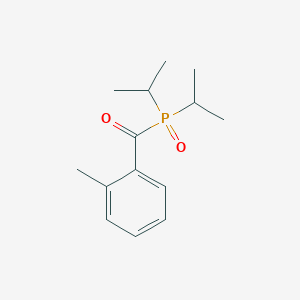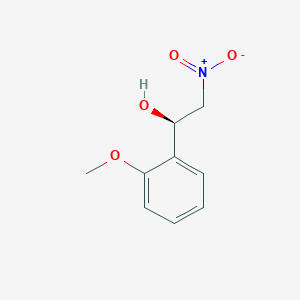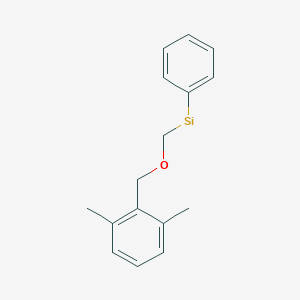![molecular formula C36H74N4O2 B12599845 3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name) CAS No. 917572-91-9](/img/structure/B12599845.png)
3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is a complex organic compound with a unique structure that includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of dodecanoic acid with a suitable amine to form N-dodecylpropanamide.
Introduction of the Diethylaminoethyl Group: The next step involves the reaction of the N-dodecylpropanamide with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group.
Coupling Reaction: Finally, the two N-dodecylpropanamide units are coupled through the diethylaminoethyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amide groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines.
Scientific Research Applications
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and amide functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-dimethylaminoethyl) ether: This compound has a similar amine functional group but lacks the amide groups.
Diethylhexyl butamido triazone: This compound contains amide groups but has a different overall structure.
Uniqueness
3,3’-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) is unique due to its combination of amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
CAS No. |
917572-91-9 |
|---|---|
Molecular Formula |
C36H74N4O2 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |
InChI |
InChI=1S/C36H74N4O2/c1-5-9-11-13-15-17-19-21-23-25-29-37-35(41)27-31-40(34-33-39(7-3)8-4)32-28-36(42)38-30-26-24-22-20-18-16-14-12-10-6-2/h5-34H2,1-4H3,(H,37,41)(H,38,42) |
InChI Key |
WJBVIEBNRMKYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


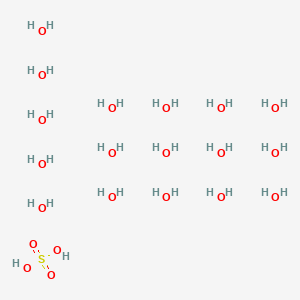
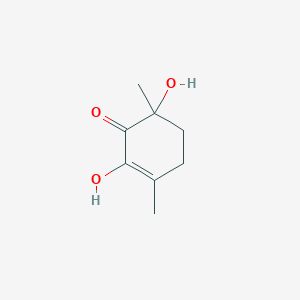
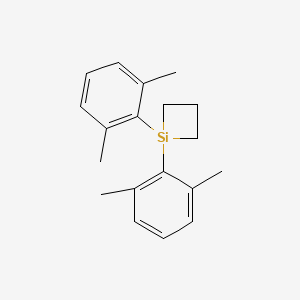

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
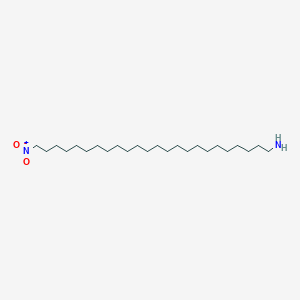
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
